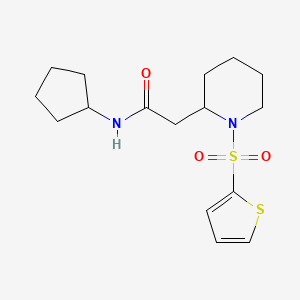![molecular formula C19H21BN2O3 B2609444 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine CAS No. 942589-97-1](/img/structure/B2609444.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]oxazol-6-amine, which is a type of organic compound known as a benzoxazole. Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester. Boronic esters are used in organic chemistry in the Suzuki reaction .
Chemical Reactions Analysis
As mentioned, compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds between two aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzoxazole group could potentially contribute to fluorescence properties . The boronic ester group could make the compound reactive towards cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine have been synthesized and analyzed for their crystal structures and molecular properties. A study by Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures through spectroscopy and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), indicating consistency with crystal structures determined by single-crystal X-ray diffraction. This research is significant for understanding the conformational and molecular electrostatic properties of such compounds (Huang et al., 2021).
Biological Activity and Application in Detection
Research by Das et al. (2011) involved the synthesis of boron-containing derivatives with potential as HGF-mimetic agents, highlighting the biological relevance of these compounds. The study also evaluated the biological activities of these synthetic compounds (Das, Tang, & Sanyal, 2011). Furthermore, Fu et al. (2016) developed an organic thin-film fluorescence probe using derivatives of this compound for detecting hydrogen peroxide vapor, crucial in identifying peroxide-based explosives (Fu et al., 2016).
Pharmaceutical and Medical Applications
In the field of pharmaceutical and medical research, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, as discussed by Lampard et al. (2018). These probes, including derivatives of the compound , have significant applications in identifying and measuring reactive oxygen species (Lampard et al., 2018).
Advanced Material Science
In advanced material science, research by Wu et al. (2021) focused on synthesizing and characterizing compounds structurally similar to this compound, highlighting their potential in the development of new materials. The study employed DFT calculations to analyze the molecular structure, confirming the structures through X-ray diffraction and providing insights into their vibrational properties (Wu, Chen, Chen, & Zhou, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXDNUBDXVHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
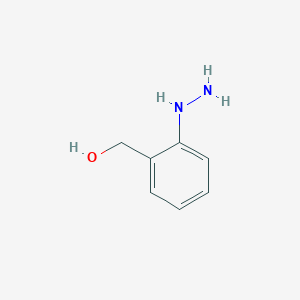
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)
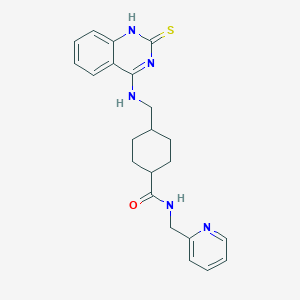

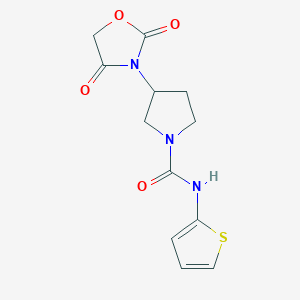
![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)
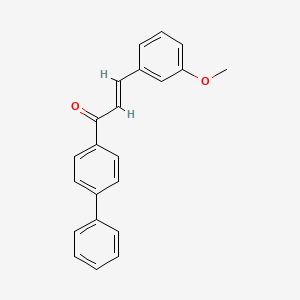
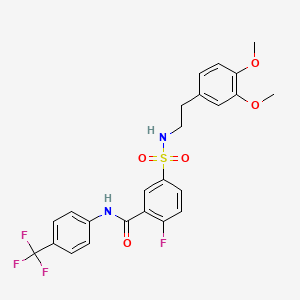
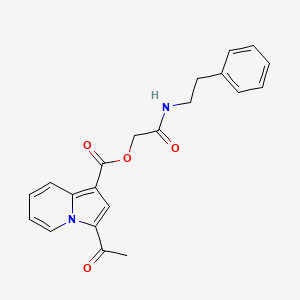
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
